molecular formula C10H12ClNO2 B2890270 1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 1955556-70-3

1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No. B2890270
CAS RN: 1955556-70-3
M. Wt: 213.66
InChI Key: JFQTYVWSNNMIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H12ClNO2. It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyridine derivatives, such as “1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride”, can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The InChI code for “1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride” is 1S/C10H11NO3.ClH/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8;/h1-3,6-7,14H,4-5H2,(H,12,13);1H/t7-,10+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride” is a powder at room temperature . It has a molecular weight of 213.66 g/mol. The compound’s InChI code is 1S/C10H11NO3.ClH/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8;/h1-3,6-7,14H,4-5H2,(H,12,13);1H/t7-,10+; .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. A study by Ghosh & Bharadwaj (2005) demonstrated the formation of a polycatenane-like structure through H-bonding interactions within a metal-organic framework, highlighting the potential of pyridine carboxylic acids in constructing complex MOF architectures with unique water molecule arrangements (Ghosh & Bharadwaj, 2005).

Coordination Chemistry

Coordination compounds play a crucial role in various chemical processes, including catalysis, material science, and pharmaceuticals. Research by Thuéry (2006) on uranyl complexes with cyclobutanedicarboxylic acids showcased the synthesis of novel uranyl-organic assemblages, further extending the application of cyclobutane carboxylic acids in creating unique coordination structures with potential for nuclear waste management and luminescent materials (Thuéry, 2006).

Photoreactions

Photoreactive compounds are essential in organic synthesis, material science, and drug development. Research on the photoadducts of pyrones with chloroethylenes by Shimo et al. (1987) and the Rhodium(III)-catalyzed functionalization of cyclobutenes by Saiegh et al. (2019) demonstrate the utility of cyclobutane derivatives in synthesizing novel compounds through photoreactions. These studies highlight the potential of cyclobutane carboxylic acids in synthesizing complex molecules with applications ranging from pharmaceuticals to materials science (Shimo et al., 1987); (Saiegh et al., 2019).

properties

IUPAC Name

1-pyridin-3-ylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-9(13)10(4-2-5-10)8-3-1-6-11-7-8;/h1,3,6-7H,2,4-5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQTYVWSNNMIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CN=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.